molecular formula C23H23O2P B170500 (Isopropyloxycarbonylmethylene)triphenylphosphorane CAS No. 110212-61-8

(Isopropyloxycarbonylmethylene)triphenylphosphorane

Cat. No. B170500
M. Wt: 362.4 g/mol
InChI Key: KNQMHHOLXMJJGL-UHFFFAOYSA-N
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Description

(Isopropyloxycarbonylmethylene)triphenylphosphorane is a research chemical with the molecular formula C23H23O2P . It has a molecular weight of 362.41 and contains a total of 49 atoms; 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .


Molecular Structure Analysis

The molecule contains a total of 51 bonds; 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

(Isopropyloxycarbonylmethylene)triphenylphosphorane has a molecular weight of 362.41 . It contains 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

  • Synthesis of Unsaturated Sugars :

    • (Isopropyloxycarbonylmethylene)triphenylphosphorane is used in the synthesis of unsaturated sugars. The reaction with 2,3:4,5-di-O-isopropylidene aldehydo-L-arabinose produces corresponding unsaturated sugars, providing a route for a one-carbon chain extension in carbohydrates (Tronchet, Doelker, & Baehler, 1969).
  • Organometallic Synthons :

    • The compound's utility in synthesizing organometallic compounds is highlighted through its application in the preparation of tetraene—Fe(CO)3 complexes (Goldschmidt & Bakal, 1979).
  • Synthesis of Cyclopentenones :

    • It reacts with 1,2-diacylethylenes to yield cyclopentenones in a single operation, which is further applicable in the synthesis of optically active cyclopentenone (Hatanaka, Ishida, Tanaka, & Ueda, 1996).
  • Synthesis of alpha,beta-Unsaturated Phosphonates :

    • The Wittig reagent variant of (Isopropyloxycarbonylmethylene)triphenylphosphorane facilitates the synthesis of alpha,beta-unsaturated phosphonates, highlighting its versatility (Xu, Flavin, & Xu, 1996).

Bioorganic Chemistry and Medicinal Chemistry Applications

Analytical and Structural Chemistry

  • Preparation of Ketenes :

    • The compound is used in the preparation of (Triphenylphosphoranylidene)ketene, showcasing its role in the synthesis of complex organic molecules (Schobert, 2005).
  • Structural Studies :

    • Its reaction with 3,3-diphenylindan-1,2-dione leads to various diastereomers, aiding in the understanding of reaction mechanisms and structural assignments of new compounds (Osman & El-Samahy, 2007).

properties

IUPAC Name

propan-2-yl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O2P/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQMHHOLXMJJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isopropyloxycarbonylmethylene)triphenylphosphorane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Sugimoto, T Kambe, T Okino, T Obitsu… - ACS Medicinal …, 2017 - ACS Publications
A novel series of prostaglandin analogues with a seven-membered ring scaffold was designed, synthesized, and evaluated for the functional activation of prostaglandin receptors to …
Number of citations: 7 pubs.acs.org

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